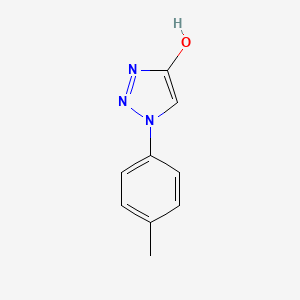

1-(4-Methylphenyl)triazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)triazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)12-6-9(13)10-11-12/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSCOLBXHVPCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Potential Applications:with a Well Characterized Compound in Hand, Future Research Could then Branch out to Explore Its Potential Applications:

The table below outlines a potential roadmap for future research.

| Research Phase | Key Objectives | Methodologies |

| Phase 1: Synthesis & Characterization | Develop a reliable synthetic route. Fully characterize the compound's structure and properties. | Organic synthesis, NMR, MS, IR, X-ray crystallography, Computational modeling. |

| Phase 2: Biological Screening | Evaluate the compound for a range of biological activities. | In vitro and in vivo assays (antifungal, antibacterial, anticancer, etc.). |

| Phase 3: Application-Oriented Research | Explore potential in materials and coordination chemistry. | Synthesis of metal complexes and polymers, characterization of material properties. |

Theoretical and Computational Chemistry of 1 4 Methylphenyl Triazol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of medium-sized organic molecules like 1-(4-Methylphenyl)triazol-4-ol, offering a favorable balance between accuracy and computational cost. These calculations are instrumental in predicting the molecule's behavior at an electronic level. For triazole derivatives, DFT methods have been successfully employed to study their electronic properties and molecular geometries. nih.govresearchgate.netmdpi.com

The initial step in a typical DFT study involves the optimization of the molecule's geometry to find the most stable arrangement of its atoms in both the ground and excited states. For this compound, this would involve calculations to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. It is expected that the triazole ring will be largely planar, a common feature for aromatic heterocyclic systems. thieme-connect.de The orientation of the p-tolyl group relative to the triazole ring is a key conformational variable.

The potential for tautomerism is a significant aspect of hydroxytriazoles. This compound can exist in equilibrium with its keto tautomer, 1-(4-methylphenyl)-1,2,3-triazol-4-one. DFT calculations are crucial for determining the relative stabilities of these tautomers. thieme-connect.de Studies on similar systems often reveal that the energetic landscape is influenced by both the intrinsic electronic effects of the substituents and the surrounding solvent environment. thieme-connect.debohrium.com

Hypothetical Optimized Geometrical Parameters for this compound (Ground State, Gas Phase) calculated using a representative DFT method (e.g., B3LYP/6-31G(d)).

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.35 |

| N2-N3 Bond Length (Å) | 1.30 |

| N3-C4 Bond Length (Å) | 1.38 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-N1 Bond Length (Å) | 1.36 |

| C4-O Bond Length (Å) | 1.34 |

| N1-C(Aryl) Bond Length (Å) | 1.42 |

| Dihedral Angle (Triazole-Aryl) (°) | 35.0 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the triazole ring, while the LUMO would likely be distributed over the triazole ring. nih.govmdpi.com The presence of the hydroxyl group would also influence the electron density and the orbital energies. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Representative Frontier Molecular Orbital Energies for this compound and related derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 1-Phenyl-1H-1,2,3-triazole | -6.5 | -0.8 | 5.7 |

| This compound (Hypothetical) | -6.2 | -1.0 | 5.2 |

| 1-(4-Nitrophenyl)triazol-4-ol (Hypothetical) | -6.8 | -1.5 | 5.3 |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The ESP map of this compound would likely show negative potential (red/yellow regions) around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), highlighting its electrophilic nature and potential for hydrogen bonding. The p-tolyl group would have a relatively neutral potential, with some negative charge delocalized over the aromatic ring.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis, for instance, through the [3+2] cycloaddition of an aryl azide (B81097) with an appropriate enol or enolate. DFT calculations can be used to locate the transition states of such reactions, providing insights into the activation energies and the regioselectivity of the process. d-nb.info Understanding the reaction pathways is crucial for optimizing synthetic procedures and for designing novel triazole-based compounds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Chemical Bonding

QTAIM analysis involves identifying critical points in the electron density, which helps in defining atoms within a molecule and characterizing the nature of the chemical bonds between them. For a molecule like this compound, a QTAIM analysis would be expected to reveal the nature of the covalent bonds within the triazole and phenyl rings, as well as the C-N bond linking these two rings and the C-O bond of the hydroxyl group.

In similar triazole compounds, QTAIM has been used to:

Characterize Bond Critical Points (BCPs): The presence of a BCP between two atoms is an indication of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the bond's strength and nature. For instance, a negative Laplacian value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell interaction, such as an ionic bond or van der Waals interaction.

Analyze Ring Structures: QTAIM can identify ring critical points (RCPs) within the triazole and phenyl rings, characterizing their stability and electronic structure.

Investigate Intermolecular Interactions: This method is also capable of describing weaker interactions, such as hydrogen bonds, which would be particularly relevant for the hydroxyl group of this compound in condensed phases.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides reliable methods for predicting spectroscopic parameters, which are essential for the structural elucidation of new compounds.

NMR Chemical Shifts:

The prediction of 1H and 13C NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach in the characterization of organic molecules. researchgate.net While a dedicated computational study on the NMR spectra of this compound is not available, data from structurally similar compounds can provide an estimation of the expected chemical shifts.

For instance, in a related compound, 7-chloro-4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl)-quinoline, the protons of the methyl group on the phenyl ring appear as a singlet, and the aromatic protons of the p-tolyl group show characteristic splitting patterns in the aromatic region of the 1H NMR spectrum. usta.edu.co Similarly, in 4,4'-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), the methyl protons of the tolyl group are observed around 2.31 ppm. uran.ua

Based on these analogs, the following table presents a hypothetical prediction of the 1H and 13C NMR chemical shifts for this compound.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Methyl (CH3) | ~2.3-2.4 | ~20-22 |

| Aromatic CH (Phenyl) | ~7.2-7.8 | ~120-140 |

| Triazole CH | ~8.0-8.5 | ~120-145 |

| OH | Variable | - |

| Quaternary C (Phenyl-CH3) | - | ~135-140 |

| Quaternary C (Phenyl-N) | - | ~130-138 |

| Quaternary C (Triazole-OH) | - | ~145-155 |

| Quaternary C (Triazole) | - | ~125-140 |

Vibrational Frequencies:

Theoretical calculations of vibrational frequencies using methods like DFT are instrumental in interpreting experimental infrared (IR) spectra. These calculations can predict the frequencies of characteristic vibrational modes, such as stretching and bending of different functional groups.

For a molecule like this compound, key vibrational modes would include:

O-H stretching of the hydroxyl group, typically observed in the range of 3200-3600 cm-1.

Aromatic C-H stretching from the phenyl ring, usually found around 3000-3100 cm-1.

Aliphatic C-H stretching of the methyl group, expected in the 2850-3000 cm-1 region.

C=N and N=N stretching vibrations from the triazole ring, which typically appear in the 1400-1650 cm-1 range.

C-O stretching, usually in the 1000-1300 cm-1 region.

A computational study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide provided detailed assignments of its vibrational spectrum, which can serve as a reference. mdpi.com For example, the aliphatic C-H stretching modes were calculated and observed in the 2837-3023 cm-1 range. mdpi.com

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical group frequencies and data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm-1) |

| O-H stretch | 3200 - 3600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N / N=N stretch (Triazole) | 1400 - 1650 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-O stretch | 1000 - 1300 |

Reactivity, Transformation Mechanisms, and Tautomerism of 1 4 Methylphenyl Triazol 4 Ol

Electrophilic and Nucleophilic Reactivity of the Triazol-4-ol Ring

The 1,2,3-triazole ring is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the presence of the hydroxyl group at the C4 position introduces complexity. The oxygen atom's lone pairs can participate in resonance, further increasing the electron density of the ring and potentially activating it towards electrophiles. Conversely, the nitrogen atoms, with their lone pairs, are also potential sites for electrophilic attack, such as protonation or alkylation.

The triazol-4-ol ring can also exhibit nucleophilic character. The hydroxyl group can be deprotonated to form a triazolate anion, a potent nucleophile that can participate in various substitution and addition reactions. The specific site of electrophilic attack or the nucleophilic behavior will be influenced by the reaction conditions and the nature of the reacting species.

Aromatic Substitution Reactions on the 4-Methylphenyl Moiety

The 1-(triazol-4-ol) substituent on the phenyl ring will influence the regioselectivity of electrophilic aromatic substitution reactions. The triazole ring is generally considered to be an electron-withdrawing group, which would typically direct incoming electrophiles to the meta position. However, the presence of the hydroxyl group on the triazole ring, capable of donating electron density through resonance, may complicate this directing effect.

Furthermore, the methyl group on the phenyl ring is an activating, ortho-, para-directing group. Therefore, the ultimate regiochemical outcome of electrophilic substitution on the 4-methylphenyl moiety of 1-(4-Methylphenyl)triazol-4-ol will be a result of the combined directing effects of the 1-(triazol-4-ol) and the methyl substituents. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The precise conditions and outcomes of these reactions for this compound would require specific experimental investigation.

Ring-Opening and Ring-Contraction Mechanisms

Triazole rings can undergo ring-opening reactions under certain conditions, such as high temperatures or in the presence of specific reagents. One notable transformation is the Dimroth rearrangement, a well-documented isomerization of 1,2,3-triazoles. frontiersin.orgresearchgate.netmdpi.commdpi.com This rearrangement typically involves the exchange of an endocyclic and an exocyclic nitrogen atom and proceeds through a ring-opened intermediate. While classically described for 5-aminotriazoles, the potential for a similar rearrangement in this compound, potentially involving the hydroxyl group, warrants consideration, though it is not a direct analogue.

Ring-contraction reactions, where the five-membered triazole ring might transform into a smaller ring system, are less common but could potentially be induced under photochemical conditions. jcchems.com Such transformations often proceed through high-energy intermediates and are highly dependent on the substitution pattern of the triazole ring.

Additionally, the possibility of ring-chain tautomerism exists, particularly if functional groups are present that can interact with the triazole ring. For instance, a study on 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid demonstrated an equilibrium between the open-chain aldehyde form and a cyclic hemiacetal. nih.gov While this compound does not possess the same functionalities, this highlights the potential for structural isomerism involving the triazole ring.

Prototropic Tautomerism and Equilibrium Studies (e.g., keto-enol tautomerism within the triazol-4-ol system)

A crucial aspect of the chemistry of this compound is its potential for prototropic tautomerism. The "triazol-4-ol" nomenclature represents one possible tautomeric form, the enol form. This can exist in equilibrium with its keto tautomer, 1-(4-Methylphenyl)-1,2,3-triazol-4(5H)-one.

The position of this keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on both the triazole and the phenyl rings. mdpi.comjcchems.com In general, the keto form of simple carbonyl compounds is thermodynamically more stable than the enol form. researchgate.net However, factors such as intramolecular hydrogen bonding and resonance stabilization can shift the equilibrium towards the enol form. mdpi.com

Computational and spectroscopic studies on related 1,2,4-triazole (B32235) derivatives have been employed to investigate these tautomeric equilibria. mdpi.comnih.gov Similar investigations, likely involving techniques such as NMR and UV-Vis spectroscopy, would be necessary to determine the predominant tautomeric form of this compound in different environments and to quantify the equilibrium constant.

Oxidation-Reduction Chemistry and Redox Properties

The redox behavior of this compound is another area of interest. The triazole ring itself can be susceptible to both oxidation and reduction, although it is generally considered a stable aromatic system. The hydroxyl group at the C4 position could potentially be oxidized to a carbonyl group, which would be the keto tautomer.

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of organic molecules. Such studies on related triazole derivatives have been conducted to determine their oxidation and reduction potentials and to elucidate the mechanisms of their electrochemical reactions. frontiersin.orgresearchgate.net Applying these techniques to this compound would provide valuable data on its electron-transfer properties and its stability under oxidative and reductive conditions.

Investigation of Reaction Kinetics and Mechanistic Pathways

A thorough understanding of the reactivity of this compound requires the investigation of its reaction kinetics and the elucidation of the underlying mechanistic pathways. This involves studying the rates of its various reactions, such as electrophilic substitution, tautomerization, and potential rearrangements, under different conditions.

Kinetic studies can provide valuable information about the energy barriers of reactions and the nature of the transition states involved. For example, kinetic analysis of electrophilic aromatic substitution reactions on the 4-methylphenyl ring would help to quantify the activating or deactivating effect of the 1-(triazol-4-ol) substituent.

Computational chemistry offers a powerful complementary approach to experimental studies for investigating reaction mechanisms. jcchems.comnih.govnih.gov Quantum chemical calculations can be used to model the potential energy surfaces of reactions, identify transition states, and calculate activation energies. Such computational investigations can provide detailed insights into the step-by-step processes of bond breaking and formation, which are often difficult to probe experimentally. For instance, computational studies could be employed to model the tautomerization process and to predict the relative stabilities of the different tautomers of this compound.

In-depth Search Reveals Limited Data on the Coordination Chemistry of this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research on the coordination chemistry and complexation behavior of the compound this compound. Despite extensive searches for data pertaining to its ligand properties, the synthesis of its metal complexes, and their spectroscopic characterization, no dedicated studies detailing these aspects for this specific molecule could be identified.

The field of coordination chemistry extensively explores the interactions of various triazole derivatives with metal ions. These studies have demonstrated the versatile coordinating abilities of the triazole ring, which can act as a ligand through its nitrogen atoms and other functional groups. Research on related triazole compounds, such as those with thiol, amine, or pyridyl substituents, has shown a rich variety of coordination modes, leading to the formation of diverse metal complexes with interesting structural and electronic properties. These complexes have found applications in areas ranging from catalysis to materials science and medicinal chemistry.

However, the specific substituent pattern of a 4-methylphenyl group at the N1 position and a hydroxyl group at the C4 position of the triazole ring in this compound appears to be an area that has not been a focus of published coordination chemistry research. Consequently, there is no available information on how this particular combination of substituents influences the ligand's electronic and steric properties, its preferred modes of coordination with different metal centers (including transition metals, main group elements, and lanthanides), or the structural and spectroscopic characteristics of any resulting metal complexes.

Detailed information that would be necessary to populate the requested article sections—such as mono- and polydentate coordination sites, chelation effects, specific synthetic routes to its metal complexes, and advanced spectroscopic data like EPR, UV-Vis, and magnetic susceptibility measurements—is absent from the current body of scientific literature.

Therefore, while the broader family of triazole-containing ligands is well-studied, the coordination chemistry of this compound remains an uninvestigated area. Future research would be necessary to elucidate the ligand behavior of this compound and the properties of its potential metal complexes.

Coordination Chemistry and Complexation Behavior of 1 4 Methylphenyl Triazol 4 Ol

Applications of Metal Complexes in Catalysis (e.g., homogeneous, heterogeneous, photocatalysis)There is no available research on the use of 1-(4-Methylphenyl)triazol-4-ol metal complexes as catalysts in any form of catalysis.

While research exists for other substituted triazole derivatives and their coordination chemistry, the strict focus on this compound as per the instructions means that no relevant content can be generated.

Supramolecular Chemistry and Potential Applications in Functional Materials

Self-Assembly Phenomena and Directed Molecular Architectures

The spontaneous organization of molecules into stable, well-defined structures is a hallmark of self-assembly, driven by a variety of non-covalent interactions. For 1-(4-Methylphenyl)triazol-4-ol, the interplay between its functional groups is expected to direct its assembly into predictable and potentially useful supramolecular architectures.

Hydrogen Bonding Networks and Their Role in Crystal Engineering

Hydrogen bonding is a powerful directional force in molecular self-assembly and a cornerstone of crystal engineering. The this compound molecule possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group), making it an excellent candidate for forming extensive hydrogen-bonded networks. nih.govmdpi.com The hydroxyl group can engage in strong O-H···N or O-H···O interactions, which are fundamental in building robust supramolecular synthons. mdpi.com

In analogous systems, such as other hydroxylated azoles, these interactions lead to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov For instance, pyrazole (B372694) derivatives have been shown to form diverse hydrogen-bonded structures, including dimers and catemers (polymeric chains). nih.gov It is anticipated that this compound would exhibit similar behavior, with the potential for the hydroxyl group to link molecules into chains or layers, which are further organized by weaker interactions. The precise geometry of these networks would be influenced by the steric and electronic properties of the 4-methylphenyl substituent.

π-π Stacking and Other Non-Covalent Interactions

Studies on similar phenyl-triazole compounds have demonstrated the presence of centrosymmetric π-π stacking between triazole and benzene (B151609) rings, with ring-centroid separations in the range of 3.4 to 3.9 Å. researchgate.net The relative orientation of the rings (e.g., face-to-face or offset) would be dictated by the need to minimize electrostatic repulsion and maximize van der Waals forces. The methyl group on the phenyl ring could also influence the packing by introducing steric effects and participating in weaker C-H···π interactions. The interplay between strong hydrogen bonds and weaker π-π stacking would ultimately determine the final three-dimensional architecture of the molecular crystal. rsc.org

Host-Guest Chemistry and Inclusion Compound Formation

The structural features of this compound suggest its potential utility in host-guest chemistry. The triazole ring, with its electron-rich nitrogen atoms, can act as a binding site for guest molecules, particularly those with hydrogen bond donating capabilities. researchgate.net Furthermore, organized assemblies of the host molecule could create cavities or channels capable of encapsulating smaller guest species.

While specific studies on inclusion compounds of this compound are not available, the broader class of triazole derivatives has been explored for the construction of macrocyclic receptors and molecular pockets. semanticscholar.orgresearchgate.net These larger supramolecular structures often rely on the pre-organization of triazole-containing units to create a binding cavity. The self-assembly of this compound could potentially lead to porous frameworks where solvent molecules or other small guests are included.

Co-crystallization and Polymorphism Studies

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. Given its hydrogen bonding capabilities, this compound is a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. For example, co-crystallization with carboxylic acids could lead to robust O-H···N or O-H···O synthons. This strategy has been successfully applied to other azole-containing active pharmaceutical ingredients to improve properties like solubility. nih.govacs.org The formation of co-crystals would depend on the relative strength of the interactions between like molecules versus the interactions between the host and the co-former. acs.org

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. ijmtlm.orgijmtlm.org Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. ijmtlm.org Triazole derivatives are known to exhibit polymorphism, arising from different packing arrangements and intermolecular interactions in the solid state. ijmtlm.orgijmtlm.org It is highly probable that this compound could also crystallize in different polymorphic forms depending on the crystallization conditions (e.g., solvent, temperature, and rate of cooling). Characterization of these potential polymorphs would be essential for any application to ensure the use of the desired, most stable form. ijmtlm.org

| Parameter | Description | Relevance to this compound |

| Co-crystallization | The process of forming a crystalline solid that contains two or more neutral molecules in a stoichiometric ratio. | High potential due to strong hydrogen bond donor (OH) and acceptor (N, O) sites. Can be used to tune material properties. |

| Polymorphism | The existence of a solid material in more than one form or crystal structure. | Likely to occur due to the flexibility of intermolecular interactions. Different polymorphs will have different physical properties. |

Integration into Functional Materials (e.g., frameworks, polymers, focusing on material performance characteristics)

The unique combination of functionalities in this compound makes it a valuable building block for the creation of advanced functional materials. semanticscholar.orgresearchgate.net The triazole ring, in particular, is a versatile component in materials science. researchgate.net

One avenue for integration is the incorporation of this molecule into metal-organic frameworks (MOFs) or coordination polymers . The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to the formation of extended networks. rsc.org The hydroxyl and methylphenyl groups would then decorate the pores of the framework, influencing its properties, such as guest selectivity and catalytic activity.

Another approach is the integration into polymers . The this compound unit could be incorporated as a pendant group or as part of the polymer backbone. Poly-1,2,3-triazoles have been investigated for a range of applications due to their desirable properties. rsc.org The presence of the hydroxyl group would offer a site for further functionalization or for creating inter-chain hydrogen bonds, which would affect the mechanical and thermal properties of the polymer. Triazole-functionalized polymers have been used in the development of coatings, membranes, and nanocomposites. rsc.orgmdpi.com

| Material Type | Potential Role of this compound | Key Performance Characteristics |

| Frameworks (e.g., MOFs) | As a ligand, coordinating to metal centers via triazole nitrogens. | Porosity, catalytic activity, guest recognition. |

| Polymers | As a monomer or a functional pendant group. | Thermal stability, mechanical strength, chemical resistance, ion-binding capacity. |

Role in Designing Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, light, or the presence of a chemical species. The triazole moiety is an excellent candidate for designing such responsive systems. rsc.org The nitrogen atoms of the triazole ring can be protonated or deprotonated in response to pH changes, which could alter the supramolecular assembly and, consequently, the material's properties.

Furthermore, the ability of the triazole ring to coordinate with metal ions can be exploited to create chemosensors. rsc.org A material incorporating this compound could exhibit a change in its optical or electronic properties upon binding to a specific metal ion. This could be the basis for a sensor for environmental monitoring or biological imaging. The self-assembly of these molecules into organized structures, such as those formed by polymerization-induced self-assembly (PISA), could lead to nano-objects with responsive shells. rsc.org The combination of hydrogen bonding, π-stacking, and coordination capabilities makes this compound a promising component in the rational design of novel smart materials and responsive systems.

Structure Reactivity/property Relationships in Derivatives and Analogues of 1 4 Methylphenyl Triazol 4 Ol

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 1-(4-Methylphenyl)triazol-4-ol can be achieved through various established synthetic routes for 1,2,3-triazole and 1,2,4-triazole (B32235) rings. A common and versatile method for producing 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". This reaction involves the coupling of an organic azide (B81097) with a terminal alkyne and is known for its high yields and regioselectivity. For the synthesis of analogues of this compound, this would typically involve the reaction of a substituted aryl azide with an appropriate alkyne.

Alternatively, cyclization reactions of precursor molecules are also widely employed. For instance, the reaction of hydrazides with carbon disulfide in an alkaline medium, followed by treatment with hydrazine hydrate, can lead to the formation of 1,2,4-triazole-3-thiols, which can be further modified.

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure. For example, in ¹H NMR spectra of 1,2,3-triazole derivatives, the proton signal for the C-H of the triazole ring is typically observed as a singlet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C=N and C-N stretching of the triazole ring are typically observed in the regions of 1562-1598 cm⁻¹ and 1313-1365 cm⁻¹, respectively sapub.org.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the theoretical values to ascertain purity.

Below is a hypothetical data table illustrating the characterization data for a series of substituted 1-phenyltriazol-4-ol analogues, based on generally observed trends in similar structures.

| Substituent (R) | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm, Triazole-H) | Key IR Bands (cm⁻¹) |

| H | C₈H₇N₃O | 155-157 | 7.85 (s, 1H) | 3250 (O-H), 1590 (C=N) |

| 4-CH₃ | C₉H₉N₃O | 162-164 | 7.82 (s, 1H) | 3245 (O-H), 1592 (C=N) |

| 4-Cl | C₈H₆ClN₃O | 170-172 | 7.91 (s, 1H) | 3260 (O-H), 1588 (C=N) |

| 4-NO₂ | C₈H₆N₄O₃ | 185-187 | 8.15 (s, 1H) | 3275 (O-H), 1595 (C=N), 1520, 1345 (NO₂) |

Electronic and Steric Effects of Substituents on Reactivity and Structure

The introduction of different substituents onto the phenyl ring of 1-aryltriazol-4-ol analogues can significantly influence their reactivity and molecular structure through electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the molecule.

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density on the phenyl ring and, by extension, can influence the electronic properties of the triazole ring. This can affect the molecule's ability to participate in reactions, its polarity, and its spectroscopic properties.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure of these molecules, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which can affect reaction rates and conformational preferences. Large, bulky substituents near the triazole ring may hinder the approach of reactants, thereby slowing down reaction rates. Steric effects can also influence the planarity of the molecule, potentially affecting conjugation between the phenyl and triazole rings.

Comparative Studies with Related Triazole Derivatives

To better understand the properties of this compound and its analogues, it is beneficial to compare them with other related triazole derivatives. This can include isomers, such as 1,2,4-triazoles, and derivatives with different substitution patterns.

Substitution Pattern Comparison: Comparing 1,4-disubstituted 1,2,3-triazoles with their 1,5-disubstituted counterparts can reveal the influence of substituent positioning on the molecule's properties. The synthesis of 1,4-disubstituted isomers is often more straightforward via CuAAC reactions.

A comparative analysis of the photophysical properties of different triazole derivatives has shown that the arrangement of substituents on the triazole ring strongly influences luminescent parameters such as absorption and emission maxima, Stokes shifts, and quantum yields.

Establishment of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in a non-biological context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity or properties. While QSAR is often associated with biological activity, QSPR focuses on physicochemical properties. In a non-biological context, QSPR can be used to predict properties such as stability, solubility, and optical properties.

For triazole derivatives, QSPR models can be developed to correlate structural descriptors with properties like their photophysical behavior. Structural descriptors can include electronic parameters (e.g., Hammett constants, dipole moment, HOMO-LUMO energies), steric parameters (e.g., molar refractivity, van der Waals volume), and topological indices.

For example, a QSPR study on the optical properties of a series of substituted 1-aryltriazoles could aim to predict their absorption and emission wavelengths based on calculated molecular descriptors. Such a model could be represented by a linear equation:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

Where the "Property" could be the wavelength of maximum absorption (λmax), and the descriptors could be electronic and steric parameters of the substituents.

Recent research has explored the photophysical properties of various triazole derivatives, indicating that the presence and nature of substituents on the triazole framework have a dominant influence on their optical characteristics. Studies have shown that some aryl-substituted 1,2,3-triazoles can act as UV/blue-light-emitting fluorophores with tunable optical properties. By establishing a robust QSPR model, it would be possible to rationally design novel triazole derivatives with desired optical properties, such as specific fluorescence wavelengths or high quantum yields, for applications in materials science.

The following table presents hypothetical data that could be used to build a QSPR model for the optical properties of substituted 1-phenyltriazol-4-ols.

| Substituent (R) | Hammett Constant (σp) | Molar Refractivity | λmax (nm) |

| H | 0.00 | 1.03 | 250 |

| 4-CH₃ | -0.17 | 5.65 | 255 |

| 4-Cl | 0.23 | 6.03 | 258 |

| 4-NO₂ | 0.78 | 7.36 | 270 |

By analyzing such data, a QSPR model could be developed to predict the λmax of new derivatives based on the properties of their substituents, thereby guiding the synthesis of compounds with tailored optical characteristics.

Advanced Methodological Developments Enabled by Research on 1 4 Methylphenyl Triazol 4 Ol

Refinements in Synthetic Methodologies Applicable to Heterocyclic Systems

Research into the synthesis of 1-(4-Methylphenyl)triazol-4-ol and related triazole derivatives has spurred refinements in synthetic strategies, particularly in the realm of "click" chemistry and multicomponent reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.org Methodological advancements have focused on improving catalyst efficiency, expanding substrate scope, and developing more environmentally benign reaction conditions.

One notable refinement is the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields in the formation of triazole rings. nih.gov For example, the synthesis of 1,2,4-triazole-1,2,3-triazole molecular conjugates has been achieved in minutes under microwave irradiation, compared to hours using conventional heating methods. nih.gov Furthermore, the development of novel catalytic systems, including the use of ruthenium complexes, has enabled highly efficient cycloaddition reactions in aqueous media, enhancing the green credentials of these synthetic routes. rsc.org

The synthesis of functionalized triazoles often involves a multi-step process. For instance, the preparation of precursors such as substituted aryl azides and terminal alkynes is a critical step. The synthesis of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates involves a multi-component Biginelli-like cyclocondensation followed by a click reaction. This highlights a trend towards creating complex heterocyclic systems through sequential, high-yielding reactions.

Moreover, one-pot synthetic procedures are increasingly being developed to streamline the synthesis of complex triazole derivatives. These methods, which combine multiple reaction steps in a single vessel, offer advantages in terms of operational simplicity and reduced waste generation. The synthesis of 1,3,4-trisubstituted-1,2,3-triazoles has been effectively achieved through a one-pot reaction involving an alkyne, an azide (B81097), and an aryl iodonium (B1229267) salt, demonstrating the utility of this approach. nih.gov

Advancements in Spectroscopic Techniques for Complex Organic Molecules

The characterization of this compound and its derivatives has benefited from and contributed to advancements in spectroscopic techniques for the elucidation of complex organic structures. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in confirming the regiochemistry of triazole ring formation.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize these compounds. For example, in 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole, the methylene (B1212753) protons of the benzyl (B1604629) group typically appear as a singlet around 5.5 ppm in the ¹H NMR spectrum, while the methyl protons of the tolyl group are observed around 2.36 ppm. researchgate.net The triazole ring proton often appears as a singlet in the aromatic region. In the ¹³C NMR spectrum of a related compound, 1-(4-chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole, characteristic signals for the triazole carbons are observed, alongside those of the aromatic rings and the methyl group. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Triazole Derivative (Data for 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | 2.36 | 21.1 |

| Methylene (CH₂) | 5.53 | 54.0 |

| Triazole CH | 7.63 | 119.3 |

| Aromatic C-H | 7.19-7.78 | 125.6-138.7 |

| Aromatic C-quat | - | 130.5, 131.6, 148.1 |

Note: This data is for a structurally similar compound and serves as a reference.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. In triazole derivatives, characteristic absorption bands can be observed for C-H, C=C, and C-N stretching vibrations, as well as the N-N=N stretching of the triazole ring. For instance, in 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, distinct peaks are observed for aromatic C-H stretching and the triazole ring vibrations. rsc.org

Mass spectrometry (MS) is another critical tool for the characterization of these compounds, providing information about their molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of newly synthesized molecules.

Improvements in Computational Models for Triazole Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of triazole derivatives like this compound. These computational models have seen significant improvements in accuracy and predictive power, aiding in the interpretation of experimental data and the design of new molecules with desired properties.

DFT calculations are frequently used to optimize the geometry of triazole derivatives, providing insights into bond lengths, bond angles, and dihedral angles. For example, a crystal structure analysis of 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde revealed a triclinic crystal system, with specific bond lengths and angles that can be correlated with DFT calculations. researchgate.net Such studies help in understanding the planarity and conformation of the molecule.

Table 2: Selected Calculated and Experimental Bond Lengths (Å) and Angles (°) for a Related Triazole-Containing Crystal Structure

| Parameter | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|

| N1-N2 | 1.367 | 1.370 |

| N2=N3 | 1.291 | 1.305 |

| C4-C5 | 1.380 | 1.375 |

| N1-C5 | 1.365 | 1.368 |

| N3-C4 | 1.355 | 1.350 |

| ∠N1-N2-N3 | 109.5 | 109.2 |

| ∠N2-N3-C4 | 107.8 | 107.5 |

| ∠N3-C4-C5 | 108.2 | 108.0 |

| ∠C4-C5-N1 | 106.7 | 107.0 |

| ∠C5-N1-N2 | 107.8 | 108.3 |

Note: This data is for a representative triazole ring and serves as an illustrative example.

Furthermore, computational models are employed to predict spectroscopic properties. The calculation of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method has shown good correlation with experimental data for triazole derivatives. researchgate.net Similarly, theoretical IR and UV-Vis spectra can be simulated to aid in the assignment of experimental spectra.

The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and reactivity of the molecules. The HOMO-LUMO energy gap is a key parameter that can be correlated with the chemical reactivity and stability of the compound. Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are used to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack. researchgate.net These computational tools have proven invaluable in rationalizing the observed properties of triazole derivatives and in guiding the synthesis of new compounds.

Conclusion and Future Academic Research Directions

Synthesis of Academic Knowledge on 1-(4-Methylphenyl)triazol-4-ol

A thorough examination of published academic research indicates that this compound is a compound that has not been extensively synthesized, characterized, or studied. While the broader class of 1-aryl-triazoles has been the subject of considerable investigation, this specific substituted triazol-4-ol remains largely unexplored. nih.gov

Theoretically, the synthesis of this compound could be approached through established methodologies for constructing the triazole ring, particularly those that allow for the introduction of a hydroxyl group. One potential route could be the cycloaddition of 4-methylphenyl azide (B81097) with a suitable three-carbon synthon that would lead to the formation of the triazol-4-ol core. For instance, the reaction of aryl azides with β-ketoesters has been shown to produce 5-hydroxy-1,2,3-triazoles, an isomeric form. nih.govacs.org Adaptations of this methodology, perhaps by using different starting materials, could potentially yield the desired this compound.

Another plausible synthetic strategy could involve the modification of a pre-formed 1-(4-methylphenyl)triazole ring. This might entail the introduction of a functional group at the 4-position that can be subsequently converted to a hydroxyl group. However, without specific literature precedents for this compound, any proposed synthetic route remains speculative.

The table below summarizes hypothetical synthetic approaches based on general triazole synthesis.

| Synthetic Approach | Reactants | Potential Outcome |

| Cycloaddition | 4-Methylphenyl azide and a functionalized acetylene (B1199291) equivalent | Direct formation of the this compound ring |

| Ring Transformation | Conversion of a related heterocyclic system | Formation of the triazole ring with the desired substitution |

| Post-synthesis Functionalization | Functionalization of 1-(4-methylphenyl)triazole | Introduction of a hydroxyl group at the 4-position |

Identification of Unresolved Academic Questions and Challenges

The primary unresolved academic question concerning this compound is its very existence and characterization. The absence of this compound in the scientific literature raises fundamental questions:

Synthetic Feasibility: Is the synthesis of this compound achievable through standard synthetic methodologies, or are there inherent instabilities or challenging synthetic hurdles that have precluded its preparation and isolation?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry)?

Tautomerism: Hydroxy-substituted triazoles can exist in different tautomeric forms. A key challenge would be to determine the predominant tautomeric form of this compound in different states (solid, solution) and its potential influence on the compound's properties and reactivity.

Biological Activity: Given the broad biological activities of other triazole derivatives, a significant unanswered question is whether this compound possesses any interesting pharmacological properties. nih.gov

Material Science Applications: Could the specific substitution pattern of this compound lend itself to applications in materials science, for example, as a ligand for metal complexes or as a component in functional polymers?

The lack of available data presents a significant challenge for researchers, as there is no established foundation upon which to build further studies. Every aspect of this compound, from its synthesis to its potential applications, remains an open question.

Proposed Avenues for Future Fundamental Research and Theoretical Exploration

The dearth of information on this compound provides a fertile ground for future academic research. A structured approach to investigating this compound could unlock new scientific knowledge and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(4-Methylphenyl)triazol-4-ol, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 4-methylbenzyl isothiocyanate with hydrazine derivatives under basic conditions. Reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalyst presence significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity. For example, cyclization in ethanol at 80°C followed by recrystallization in ethyl acetate yields ~70% pure product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding. Aromatic protons in the 7.2–7.8 ppm range and triazole ring carbons at ~150 ppm are diagnostic .

- X-ray Crystallography : SHELXL refines anisotropic displacement parameters and resolves hydrogen-bonding networks. Programs like WinGX visualize molecular packing and validate bond lengths/angles against crystallographic databases .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during the refinement of this compound structures?

- Methodological Answer : Discrepancies in displacement parameters or bond lengths often arise from twinning or incomplete data. SHELXL’s TWIN and HKLF 5 commands handle twinned datasets, while residual density maps identify unresolved solvent molecules. Cross-validation with independent refinement software (e.g., OLEX2) and R-factor convergence (<5%) ensure reliability .

Q. What strategies optimize the regioselectivity of triazole ring formation in derivatives of this compound?

- Methodological Answer : Regioselectivity is controlled by:

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (1,4-disubstituted triazoles), while higher temperatures (60–80°C) favor thermodynamic isomers.

- Protecting Groups : Boc-protected amines or acetylated hydroxyl groups direct substituent addition. Post-synthesis deprotection yields target compounds .

Q. How do structural modifications at the triazole ring influence the biological activity of this compound analogs?

- Methodological Answer :

- Electron-Withdrawing Groups : Introducing -NO2 or -CF3 at the triazole 3-position enhances antimicrobial activity by increasing electrophilicity (MIC reduced from 128 µg/mL to 32 µg/mL against S. aureus) .

- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like fungal CYP51. In vitro assays (e.g., microdilution) validate inhibitory potency, with IC50 values correlated to substituent electronegativity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and X-ray data for this compound derivatives?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often stem from conformational flexibility.

- Dynamic NMR : Variable-temperature NMR (VT-NMR) detects rotational barriers in solution.

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) compares theoretical and experimental bond angles. Deviations >5° suggest crystallographic packing effects or solvent interactions .

Experimental Design Considerations

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Reagent Purity : Use freshly distilled hydrazine derivatives to avoid side reactions.

- Standardized Conditions : Pre-dry solvents (molecular sieves for DMF) and inert atmospheres (N2/Ar) prevent hydrolysis.

- QC Checks : LC-MS monitors reaction progress, while TLC (silica, ethyl acetate/hexane) confirms intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.